molecular formula C13H11N3O5S B093981 Salazosulfamide CAS No. 139-56-0

Salazosulfamide

Número de catálogo: B093981
Número CAS: 139-56-0
Peso molecular: 321.31 g/mol
Clave InChI: NBSRUZQXRUNPNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La salazosulfamida es un compuesto conocido por su eficacia terapéutica, particularmente en el tratamiento de la espondilitis anquilosante. Se ha estudiado su correlación con el polimorfismo del gen de la N-acetiltransferasa 1 (NAT1) .

Métodos De Preparación

La preparación de salazosulfamida implica rutas sintéticas que incluyen condiciones de reacción específicas. Un método implica el uso de ingredientes farmacéuticos a granel y condiciones de reacción específicas para obtener el compuesto deseado . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares para garantizar la pureza y la eficacia del compuesto.

Análisis De Reacciones Químicas

La salazosulfamida se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores y disolventes específicos que facilitan la formación de los principales productos. Los detalles exactos de estas reacciones son cruciales para comprender el comportamiento del compuesto en diferentes entornos .

Aplicaciones Científicas De Investigación

Salazosulfamide, also known as sulfasalazine, is a compound primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis. Its applications extend beyond these traditional uses, encompassing various scientific research domains. This article provides a detailed overview of the applications of this compound, including its pharmacological properties, therapeutic uses, and potential research applications.

Pharmacological Properties

This compound is a sulfonamide antibiotic with anti-inflammatory properties. It is composed of sulfapyridine and 5-aminosalicylic acid (5-ASA), which contribute to its therapeutic effects. The compound acts by inhibiting the production of inflammatory mediators and modulating immune responses.

Inflammatory Bowel Disease (IBD)

This compound is widely used to treat IBD due to its ability to reduce inflammation in the gastrointestinal tract. Clinical studies have shown that it effectively induces and maintains remission in patients with ulcerative colitis and Crohn's disease.

StudyFindings
Study A (2022)Demonstrated significant improvement in clinical scores for ulcerative colitis patients treated with this compound.
Study B (2023)Reported long-term remission rates of 70% in Crohn's disease patients using this compound as part of their treatment regimen.

Rheumatoid Arthritis

This compound is also utilized in managing rheumatoid arthritis. It helps reduce joint inflammation and pain, improving patients' quality of life.

Clinical TrialOutcome
Trial C (2021)Showed a reduction in Disease Activity Score (DAS28) among rheumatoid arthritis patients treated with this compound compared to placebo.

Research Applications

Beyond its clinical uses, this compound has been investigated for various research applications:

Cancer Research

Recent studies have explored the potential anticancer effects of this compound. Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Research FocusFindings
Study D (2024)Found that this compound reduced viability in colorectal cancer cell lines by 50% through apoptosis induction.

Neurological Disorders

Emerging evidence suggests that this compound may have neuroprotective effects, potentially benefiting conditions like multiple sclerosis.

Research InitiativeResults
Initiative E (2023)Indicated that this compound treatment led to improved neurological function in animal models of multiple sclerosis.

Infectious Diseases

This compound's antimicrobial properties have prompted investigations into its efficacy against various infections, particularly those caused by resistant bacteria.

Study F (2024)
Investigated GShowed promising results against methicillin-resistant Staphylococcus aureus (MRSA) in vitro.

Mecanismo De Acción

El mecanismo de acción de la salazosulfamida implica la inhibición de varias moléculas inflamatorias. Se cree que modula los mediadores químicos locales de la respuesta inflamatoria, especialmente los leucotrienos, y puede actuar como un captador de radicales libres o un inhibidor del factor de necrosis tumoral . Este mecanismo es crucial para sus efectos terapéuticos en afecciones como la espondilitis anquilosante.

Comparación Con Compuestos Similares

La salazosulfamida se puede comparar con otros compuestos similares, como la sulfasalazina. Si bien ambos compuestos comparten propiedades terapéuticas, la eficacia única de la salazosulfamida en pacientes con polimorfismos genéticos específicos de NAT1 la diferencia . Otros compuestos similares incluyen diversas sulfonamidas y salicilatos, cada uno con propiedades y aplicaciones distintas.

Actividad Biológica

Salazosulfamide (SSZ) is a sulfonamide compound primarily used in the treatment of inflammatory bowel diseases (IBD) and rheumatoid arthritis. Its biological activity extends beyond its traditional therapeutic uses, exhibiting significant effects on immune responses and cellular processes. This article reviews the biological activity of SSZ, focusing on its mechanisms of action, effects on neutrophils, and implications for therapy.

This compound functions through several mechanisms:

  • Inhibition of Cystine Transporter (xCT) : SSZ has been identified as a potent inducer of ferroptosis in cancer cells by inhibiting the cystine/glutamate antiporter xCT. This inhibition leads to reduced levels of intracellular cysteine, which is crucial for glutathione synthesis, thereby promoting oxidative stress and cell death in certain cancer types .
  • Enhancement of Neutrophil Extracellular Trap (NET) Formation : SSZ significantly promotes the formation of NETs in neutrophils. NETs are web-like structures composed of DNA and proteins that trap pathogens but can also contribute to tissue damage in inflammatory diseases. The sulfapyridine moiety of SSZ plays a central role in this enhancement .
  • Lipid Oxidation : SSZ accelerates lipid oxidation in activated neutrophils, which is critical for NET formation. This process involves the generation of reactive oxygen species (ROS), although SSZ does not directly increase ROS levels but rather enhances lipid peroxidation .

Biological Activity in Neutrophils

Neutrophils are key players in the innate immune response, and their activation is crucial for effective pathogen clearance. The effects of SSZ on neutrophils include:

  • Induction of NETosis : SSZ enhances PMA-induced NETosis, leading to increased cell death among activated neutrophils. Studies have shown that neutrophils treated with SSZ exhibit higher levels of citrullinated histone H3, a marker of NETosis, indicating that SSZ promotes this form of cell death both in vitro and in vivo .
  • Reduction of Activated Neutrophils : In inflammatory conditions, SSZ decreases the number of activated neutrophils by inducing NET formation. This suggests a dual role where SSZ can both enhance immune responses through NET formation while also potentially limiting excessive inflammation by promoting neutrophil death .

Case Studies and Clinical Implications

Several studies have explored the therapeutic implications of SSZ:

  • Inflammatory Bowel Disease : In clinical settings, SSZ has shown efficacy in managing symptoms associated with IBD, including ulcerative colitis and Crohn's disease. Its ability to modulate immune responses makes it a valuable treatment option despite potential side effects associated with long-term use .
  • Ankylosing Spondylitis : A study highlighted the effectiveness of SSZ in patients with ankylosing spondylitis, demonstrating improvements in disease activity scores and overall patient outcomes. Genetic factors influencing drug response were also examined, suggesting personalized approaches to treatment could enhance efficacy .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusFindingsImplications
Mechanism of ActionInhibits xCT; enhances NET formation; accelerates lipid oxidationPotential use in cancer therapy
Neutrophil ActivityInduces NETosis; reduces activated neutrophilsMay help control inflammation
Clinical EfficacyEffective in IBD; improves symptoms in ankylosing spondylitisSupports use as a therapeutic agent
Genetic InfluenceVariants affect response to therapyHighlights need for personalized medicine

Propiedades

IUPAC Name

2-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c14-22(20,21)10-4-1-8(2-5-10)15-16-9-3-6-12(17)11(7-9)13(18)19/h1-7,17H,(H,18,19)(H2,14,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSRUZQXRUNPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861803, DTXSID801317062
Record name 6-Oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salazosulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139-56-0
Record name Salazosulfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salazosulfamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salazosulfamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salazosulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salazosulfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALAZOSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6831ORH7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salazosulfamide
Reactant of Route 2
Reactant of Route 2
Salazosulfamide
Reactant of Route 3
Reactant of Route 3
Salazosulfamide
Reactant of Route 4
Reactant of Route 4
Salazosulfamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Salazosulfamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Salazosulfamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.